N-Benzoyl-L-tyrosine hydrazide
Description
N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide is a chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, and a benzohydrazide moiety. It is utilized in various fields such as drug development, biochemistry, and materials science.
Properties
CAS No. |
101435-43-2 |
|---|---|
Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C16H17N3O3/c17-19-16(22)14(10-11-6-8-13(20)9-7-11)18-15(21)12-4-2-1-3-5-12/h1-9,14,20H,10,17H2,(H,18,21)(H,19,22)/t14-/m0/s1 |
InChI Key |
CUDSVYDXQQXCSB-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N(C(=O)[C@H](CC2=CC=C(C=C2)O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide typically involves the reaction of 4-hydroxyphenylacetic acid with benzohydrazide under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzohydrazide moiety can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide is widely used in scientific research due to its unique properties. Some of its applications include:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biochemistry: It is used in the study of enzyme interactions and protein modifications.
Materials Science: It is utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine
- N-(4-hydroxyphenyl)retinamide
- Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate
Uniqueness
N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
